
4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime
Descripción general
Descripción
. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, anilino, benzoyl, thiophene, and oxime groups.
Métodos De Preparación
The synthesis of 4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:
Thiophene Synthesis: : The thiophene ring is synthesized through a cyclization reaction of 1,4-diketones with phosphorus pentasulfide.
Benzoylation: : The thiophene core is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Amination: : The benzoylated thiophene undergoes amination to introduce the amino group, typically using ammonia or an amine source.
Anilination: : The anilino group is introduced through a reaction with aniline or its derivatives.
Oxime Formation: : Finally, the oxime group is formed by reacting the aldehyde group with hydroxylamine in the presence of methanol.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Análisis De Reacciones Químicas
4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives.
Substitution: : Substitution reactions at different positions of the thiophene ring can yield various substituted products.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized thiophenes, reduced thiophenes, and various substituted thiophenes.
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.
Biology: : It is used in the study of biological systems and processes, particularly in the development of new drugs and therapies.
Medicine: : Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparación Con Compuestos Similares
4-Amino-2-anilino-5-benzoyl-3-thiophenecarbaldehyde O-methyloxime is unique due to its complex structure and multifunctional groups. Similar compounds include:
Thiophene derivatives: : Other thiophene-based compounds with different substituents.
Oxime derivatives: : Compounds containing oxime groups with varying structures.
Benzoyl derivatives: : Compounds with benzoyl groups attached to different cores.
These compounds share some similarities in their chemical properties but differ in their specific applications and biological activities.
Propiedades
IUPAC Name |
[3-amino-5-anilino-4-[(E)-methoxyiminomethyl]thiophen-2-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-24-21-12-15-16(20)18(17(23)13-8-4-2-5-9-13)25-19(15)22-14-10-6-3-7-11-14/h2-12,22H,20H2,1H3/b21-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGGETRZDXUODU-CIAFOILYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=C(SC(=C1N)C(=O)C2=CC=CC=C2)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


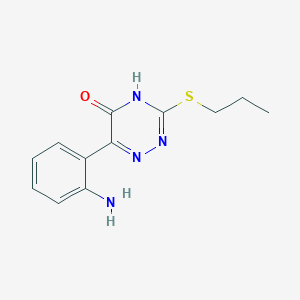

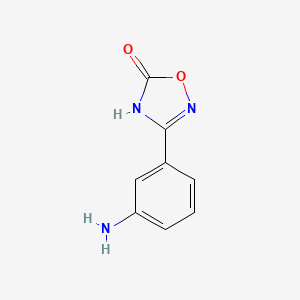
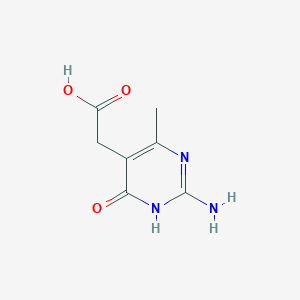
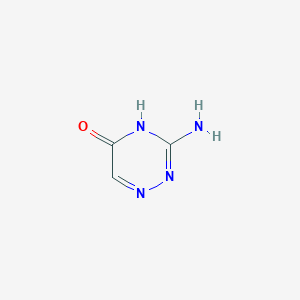
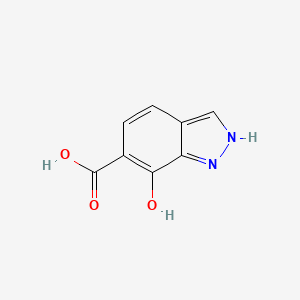

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)
![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)
![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)

![2-[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-YL)thio]butanoic acid](/img/structure/B1384189.png)
![7-amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384190.png)
![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)
